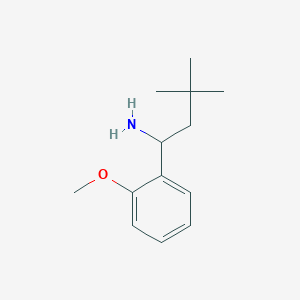
1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-amine is an organic compound that belongs to the class of amines It features a methoxyphenyl group attached to a butan-1-amine backbone, with two methyl groups at the third carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with 3,3-dimethylbutan-1-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction and reduce reaction times.
化学反应分析
Types of Reactions
1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Sodium iodide (NaI) in acetone, ammonia (NH3) in ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Halogenated derivatives, substituted amines.
科学研究应用
1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain receptors, while the amine group can participate in hydrogen bonding and ionic interactions. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-amine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a piperazine ring instead of a butan-1-amine backbone.
3,3-Dimethylbutan-1-amine: Lacks the methoxyphenyl group, making it less complex and potentially less active in certain applications.
2-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the dimethylbutan backbone, affecting its overall properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)9-11(14)10-7-5-6-8-12(10)15-4/h5-8,11H,9,14H2,1-4H3 |
InChI 键 |
WNFNKMGRDLVNDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C1=CC=CC=C1OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


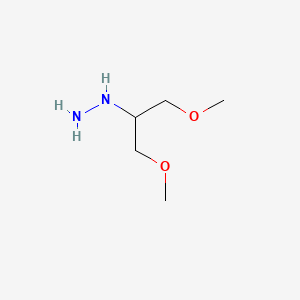

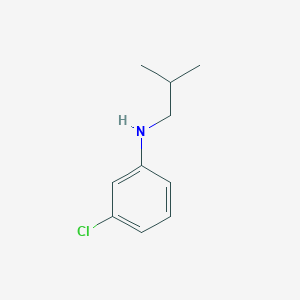
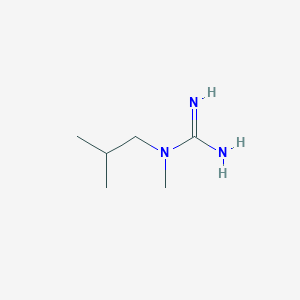

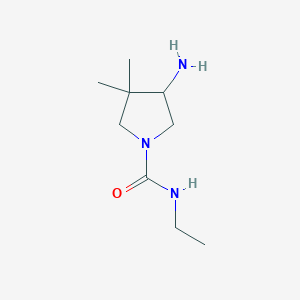
![(2S)-3-[Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13225488.png)
![{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13225495.png)
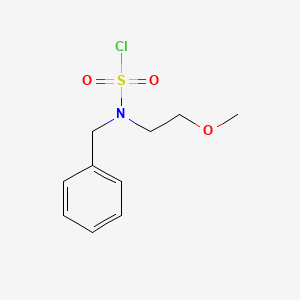
![1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol](/img/structure/B13225502.png)

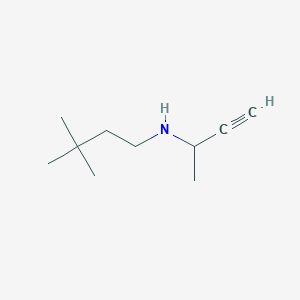
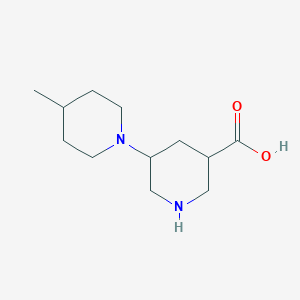
![2-[(2-Methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13225523.png)
